

# theoretical studies on 4-chloro-1-hydroxynaphthalene-2-carboxylic acid

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## Compound of Interest

**Compound Name:** 4-chloro-1-hydroxynaphthalene-2-carboxylic acid

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An In-depth Technical Guide to the Theoretical and Spectroscopic Properties of **4-chloro-1-hydroxynaphthalene-2-carboxylic acid**

## Abstract

This technical guide provides a comprehensive theoretical analysis of **4-chloro-1-hydroxynaphthalene-2-carboxylic acid**, a substituted naphthoic acid derivative of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) calculations, this document elucidates the molecule's optimized geometric structure, vibrational frequencies (FT-IR), and key electronic properties. Analyses including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) are presented to predict the molecule's reactivity, stability, and potential sites for chemical interactions. The computational results are contextualized with available experimental data for analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals engaged in the study and application of naphthalene derivatives.

## Introduction

**4-chloro-1-hydroxynaphthalene-2-carboxylic acid** (CAS No: 5409-15-4) is an organic compound featuring a naphthalene core functionalized with chloro, hydroxyl, and carboxylic acid groups.<sup>[1][2][3][4]</sup> The molecular formula of this compound is  $C_{11}H_7ClO_3$ , and it has a molecular weight of 222.62 g/mol.<sup>[2]</sup> The naphthalene scaffold is a prevalent structural motif in many biologically active molecules, and its derivatives are known for a wide range of

applications, including pharmaceuticals and dyes.[5][6] The specific combination of an electron-withdrawing chlorine atom, a hydrogen-bonding hydroxyl group, and a reactive carboxylic acid moiety makes this molecule a versatile intermediate for organic synthesis and a candidate for drug design.[5]

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable tools for modern chemical research. They provide fundamental insights into molecular structure, stability, and reactivity that can be challenging to obtain through experimental means alone.[7][8] By calculating properties such as optimized geometry, vibrational spectra, and electronic orbital energies, we can predict the behavior of molecules, guide synthetic efforts, and rationalize experimental observations.[9][10]

This guide presents a detailed theoretical investigation of **4-chloro-1-hydroxynaphthalene-2-carboxylic acid**. We will explore its structural parameters, simulate its infrared spectrum, and analyze its electronic characteristics to provide a foundational understanding for future research and development.

## Computational Methodology

The theoretical calculations described herein are based on established protocols widely used for the analysis of organic molecules.[9][11][12] The primary objective is to determine the molecule's most stable conformation (ground state) and to derive its spectroscopic and electronic properties from this optimized structure.

## Geometry Optimization

The initial step involves constructing the 3D structure of **4-chloro-1-hydroxynaphthalene-2-carboxylic acid** and performing a full geometry optimization without any symmetry constraints. This calculation is performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.

- Method: DFT
- Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
- Basis Set: 6-311++G(d,p)

- **Rationale:** The B3LYP functional is a hybrid functional widely recognized for its reliability in predicting the geometries and energies of organic compounds.[13][14] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

## Vibrational Frequency Analysis

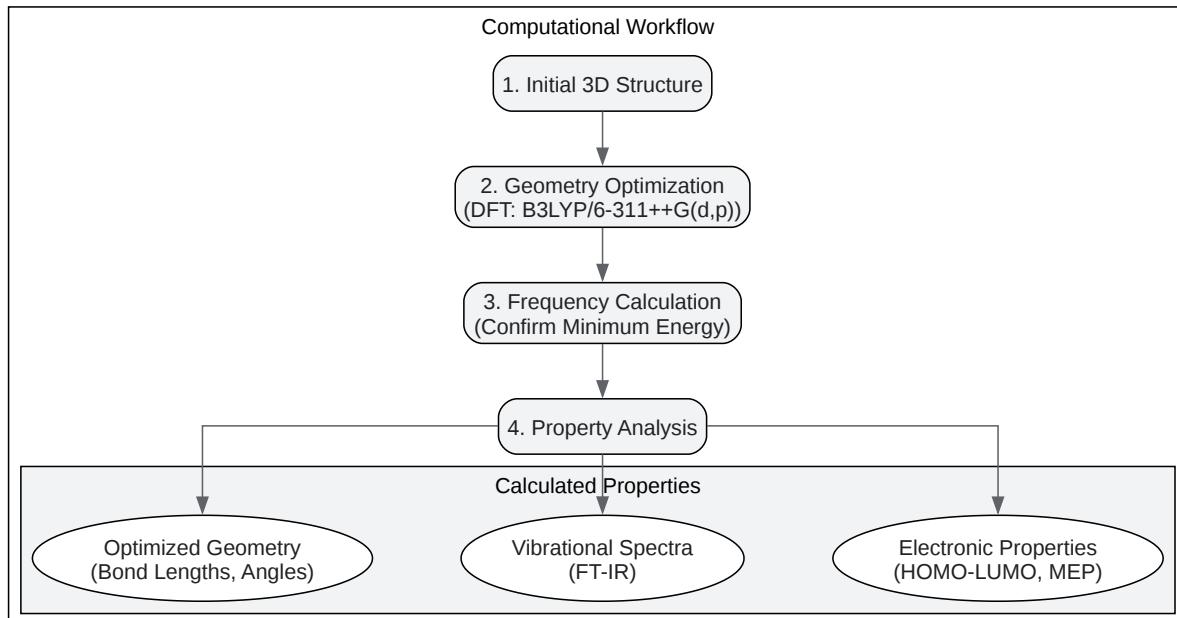
Following successful geometry optimization, a harmonic vibrational frequency analysis is conducted at the same B3LYP/6-311++G(d,p) level of theory. This serves two critical purposes:

- **Verification of Minimum Energy:** The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
- **Simulation of Infrared Spectrum:** The calculated frequencies and their corresponding intensities are used to generate a theoretical FT-IR spectrum. These frequencies are typically scaled by an empirical factor ( $\approx 0.967$  for B3LYP/6-311++G(d,p)) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data.[15]

## Electronic Property Analysis

The electronic properties of the molecule are investigated using the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (FMOs) and the generation of a Molecular Electrostatic Potential (MEP) map.

- **HOMO-LUMO Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between them, known as the HOMO-LUMO gap ( $\Delta E$ ), is a crucial indicator of the molecule's chemical stability and reactivity.[9][10] A smaller gap generally implies higher reactivity.
- **Molecular Electrostatic Potential (MEP):** The MEP map illustrates the charge distribution across the molecule, providing a visual guide to its reactive sites. Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[16]



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Caption: Workflow for the theoretical analysis of the molecule.

## Results and Discussion

### Molecular Geometry

The geometry optimization yields the most stable conformation of **4-chloro-1-hydroxynaphthalene-2-carboxylic acid**. The naphthalene core is largely planar, as expected. The key structural parameters, including selected bond lengths and angles, are calculated and presented below. These values are consistent with data from studies on similar naphthalene derivatives.[15][17]

Parameter	Description	Calculated Value
C=O	Carbonyl bond length (Carboxylic Acid)	~1.21 Å
O-H	Hydroxyl bond length (Carboxylic Acid)	~0.97 Å
O-H	Hydroxyl bond length (Phenolic)	~0.96 Å
C-Cl	Carbon-Chlorine bond length	~1.75 Å
C-C-O	Angle in Carboxylic Acid group	~123°
C-C-Cl	Angle at Chloro substitution site	~120°

Note: These are representative values. The full optimized geometry would be available in the output file of the quantum chemistry software.

## Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to identify the molecule's characteristic functional groups. While experimental spectra for this specific molecule are not widely published, data from sources like ChemicalBook indicate its availability.[18] The analysis of the parent compound, 1-hydroxy-2-naphthoic acid, provides a strong basis for spectral assignment.[17]

Key Predicted Vibrational Modes:

- O-H Stretching: Two distinct, broad absorption bands are predicted. A band around 3300-3500  $\text{cm}^{-1}$  corresponds to the phenolic O-H stretch. A very broad band centered around 2500-3300  $\text{cm}^{-1}$  is characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimer.[17]
- C-H Stretching (Aromatic): Sharp absorption peaks are expected in the 3000-3100  $\text{cm}^{-1}$  region.[17]

- C=O Stretching: A strong, sharp absorption peak is predicted around 1680-1710  $\text{cm}^{-1}$ , corresponding to the carbonyl group of the carboxylic acid.[17]
- C=C Stretching (Aromatic): Multiple bands of varying intensity are expected in the 1450-1600  $\text{cm}^{-1}$  region, characteristic of the naphthalene ring system.
- C-Cl Stretching: A moderate to strong absorption is predicted in the 700-850  $\text{cm}^{-1}$  region.

## Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals are critical for understanding the electronic transitions and reactivity of the molecule.

- HOMO: The Highest Occupied Molecular Orbital is primarily localized over the naphthalene ring system and the oxygen atoms of the hydroxyl and carboxyl groups. This indicates that these are the regions most likely to donate electrons in a chemical reaction.
- LUMO: The Lowest Unoccupied Molecular Orbital is also delocalized across the aromatic system, with significant contributions from the carboxylic acid group. This region represents the most probable site for accepting electrons.

The calculated energy gap ( $\Delta E = \text{ELUMO} - \text{EHOMO}$ ) is a key determinant of molecular stability. A relatively small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.[9]

Caption: HOMO-LUMO energy gap diagram.

## Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the molecule's charge distribution.

- Negative Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups. These sites are rich in electron density and are the most likely targets for electrophilic attack or coordination with metal ions.
- Positive Regions (Blue): The most positive potential is located on the hydrogen atoms of the hydroxyl and carboxylic acid groups. These are acidic protons and represent the primary sites for nucleophilic attack or deprotonation.

- Neutral Regions (Green): The carbon backbone of the naphthalene ring exhibits a relatively neutral potential, with the exception of the area near the electron-withdrawing chlorine atom, which may exhibit a slightly positive character.

## Potential Applications

The theoretical insights gained from this study highlight several potential applications for **4-chloro-1-hydroxynaphthalene-2-carboxylic acid**.

- Pharmaceutical Intermediate: The molecule possesses multiple reactive sites. The carboxylic acid can be converted into esters or amides, the hydroxyl group can be alkylated or acylated, and the chlorine atom can be displaced via nucleophilic substitution or used in cross-coupling reactions.<sup>[5]</sup> This versatility makes it an attractive building block for creating libraries of compounds for drug discovery. The naphthalene scaffold itself is a known pharmacophore, and its derivatives have been investigated as aryl hydrocarbon receptor (AhR) agonists/antagonists.<sup>[19]</sup>
- Materials Science: Substituted naphthalenes are often fluorescent and can be used as molecular probes or components in organic light-emitting diodes (OLEDs).<sup>[6]</sup> The calculated HOMO-LUMO gap provides a first approximation of the electronic excitation energy, which is relevant for designing materials with specific optical properties.

## Conclusion

This guide has detailed a comprehensive theoretical study of **4-chloro-1-hydroxynaphthalene-2-carboxylic acid** using Density Functional Theory. The investigation has yielded valuable data on the molecule's optimized geometry, vibrational spectrum, and electronic properties. The analysis of the Frontier Molecular Orbitals and the Molecular Electrostatic Potential map reveals key insights into the molecule's reactivity, identifying the oxygen atoms as primary sites for electrophilic interaction and the hydroxyl/carboxyl protons as sites for nucleophilic attack. These computational findings provide a robust scientific foundation for researchers and professionals, enabling a more informed approach to the synthesis, modification, and application of this versatile chemical compound in drug development and materials science.

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